6-Hydroxyethyl sorbitol

Description

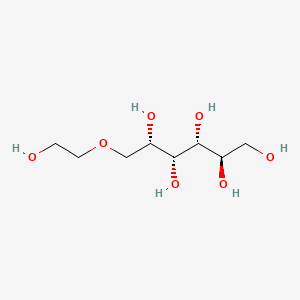

Structure

2D Structure

3D Structure

Properties

CAS No. |

110204-70-1 |

|---|---|

Molecular Formula |

C8H18O7 |

Molecular Weight |

226.22 g/mol |

IUPAC Name |

(2R,3R,4R,5S)-6-(2-hydroxyethoxy)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C8H18O7/c9-1-2-15-4-6(12)8(14)7(13)5(11)3-10/h5-14H,1-4H2/t5-,6+,7-,8-/m1/s1 |

InChI Key |

XVGMUUXDFMGIMI-ULAWRXDQSA-N |

SMILES |

C(COCC(C(C(C(CO)O)O)O)O)O |

Isomeric SMILES |

C(COC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |

Canonical SMILES |

C(COCC(C(C(C(CO)O)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Hydroxyethyl Sorbitol

Regioselective Synthesis Strategies

Regioselective synthesis is paramount in modifying polyols like sorbitol to ensure that the desired hydroxyl group is functionalized. The primary hydroxyl groups at C-1 and C-6 are generally more reactive than the secondary hydroxyls at C-2, C-3, C-4, and C-5 due to less steric hindrance. wiley-vch.deiastate.edu However, distinguishing between the two primary hydroxyls necessitates sophisticated synthetic strategies.

Enzymatic methods offer high specificity and are considered green alternatives to traditional chemical synthesis. researchgate.net Enzymes can catalyze reactions at specific positions on a molecule under mild conditions, minimizing by-products and the need for protecting groups. researchgate.netrsc.org

Sorbitol dehydrogenase (SDH) is a key enzyme in the polyol pathway that interconverts sorbitol and fructose. wikipedia.orgresearchgate.net In biotechnology, specific sorbitol dehydrogenases, particularly from bacteria like Gluconobacter oxydans, are exploited for their ability to regioselectively oxidize polyols. researchgate.netscientific.net

The synthesis of a precursor for 6-hydroxyethylation can be initiated by the regioselective oxidation of a modified sorbitol derivative. For instance, in the synthesis of related compounds like miglitol, Gluconobacter oxydans is used to oxidize N-substituted glucamines at the C-6 position. researchgate.netscientific.netnih.gov This bacterium possesses a membrane-bound D-sorbitol dehydrogenase (mSLDH) that exhibits high activity and specificity. nih.govnih.gov The process typically involves the conversion of a starting material like N-2-hydroxyethyl-glucamine (NHEG) into a sorbose derivative. researchgate.netscientific.netnih.gov This enzymatic oxidation step is crucial as it creates a reactive carbonyl group at the C-6 position, which can then be further modified.

Research has focused on enhancing the efficiency of this biotransformation. For example, mutant strains of G. oxydans have been developed with increased mSLDH activity, leading to higher product yields and shorter reaction times. nih.gov Additionally, optimizing fermentation conditions and using immobilized enzymes can improve the stability and reusability of the biocatalyst. ucl.ac.uk

A well-documented bioconversion pathway analogous to the synthesis of a 6-hydroxyethyl sorbitol precursor is the production of 6-(N-hydroxyethyl)-amino-6-deoxy-α-L-sorbofuranose (6NSL), a key intermediate for the anti-diabetic drug miglitol. researchgate.netnih.govnih.gov

In this process, N-2-hydroxyethyl-glucamine (NHEG) is regioselectively oxidized by whole cells of Gluconobacter oxydans. researchgate.netnih.gov The membrane-bound D-sorbitol dehydrogenase (mSLDH) of the bacterium specifically targets the sorbitol backbone of NHEG, converting it to the corresponding sorbose derivative, 6NSL. nih.govnih.gov This biotransformation is highly specific, yielding the desired product with high purity. nih.gov

The efficiency of this bioconversion can be influenced by several factors, including substrate concentration, pH, and the presence of cofactors like pyrroloquinoline quinone (PQQ). nih.gov Studies have shown that enhancing the PQQ biosynthesis pathway in G. oxydans can lead to a synergistic improvement in mSLDH activity and, consequently, a higher yield of the sorbose derivative. nih.gov The resulting 6NSL can then undergo further chemical reactions, such as reductive amination, to yield the final product. researchgate.net While this pathway leads to an amino-substituted sorbitol derivative, the principle of enzymatic C-6 oxidation provides a clear strategy for creating a C-6 functionalized sorbitol precursor that could be adapted for the synthesis of this compound.

| Organism/Enzyme | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| Gluconobacter oxydans | N-2-hydroxyethyl-glucamine (NHEG) | 6-deoxy-6-hydroxylethyl-amino-L-sorbose (DHES) | Demonstrated high regioselectivity of sorbitol dehydrogenase for C-6 oxidation. | researchgate.netscientific.net |

| Improved G. oxydans strain (ZJB16009) | NHEG | 6-(N-hydroxyethyl) amino-6-deoxy-l-sorbose (6NSL) | Increased mSLDH catalytic activity by 1.5-fold, achieving 53.6 g/L of 6NSL in a 5-L system. | nih.gov |

| G. oxydans with enhanced PQQ biosynthesis | NHEG | 6NSL | Synergistic improvement of mSLDH activity, yielding 184.28 g/L of 6NSL after repeated bioconversion. | nih.gov |

| Immobilized G. oxydans on corn stover | NHEG | 6NSL | Immobilization allowed for repeated use of the biocatalyst, achieving 44.2 ± 1.5 g/L of 6NSL over 4 cycles. | ucl.ac.uk |

Chemical synthesis provides an alternative route to this compound, relying on the use of protecting groups to temporarily block the more reactive hydroxyls and allow for selective functionalization of the C-6 position. wiley-vch.de The success of this approach hinges on the strategic choice and application of these protecting groups. univpancasila.ac.iddokumen.pub

Acetal (B89532) and ketal groups are commonly used to protect diols, particularly 1,2- and 1,3-diols. chemistrysteps.comlibretexts.orgchem-station.com In the case of sorbitol, the formation of cyclic acetals, such as benzylidene acetals, can be used to protect specific pairs of hydroxyl groups. rsc.org For example, reacting sorbitol with benzaldehyde (B42025) under acidic conditions can form 1,3:2,4-di-O-benzylidene-D-sorbitol, leaving the C-5 and C-6 hydroxyl groups free for further reaction. rsc.org

The formation of acetals is a reversible process, and they are stable under basic and nucleophilic conditions, which allows for subsequent reactions to be carried out on the unprotected hydroxyl groups. chemistrysteps.comchem-station.com The choice of the diol used for acetal formation and the reaction conditions can influence which hydroxyl groups are protected. libretexts.org For instance, the use of bulky silyl (B83357) groups can lead to the formation of a silylidene ketal across the C-4 and C-6 hydroxyls, creating a stable trans-decalin system. wiley-vch.de This leaves the other hydroxyl groups, including the C-1 primary hydroxyl, available for other transformations.

Once the desired hydroxyl groups on the sorbitol molecule are protected, the remaining free hydroxyls can be selectively functionalized. The primary hydroxyl at C-6 is generally more nucleophilic and sterically accessible than the secondary hydroxyls, making it a prime target for alkylation or acylation reactions. wiley-vch.dersc.org

In a molecule like 1,3:2,4-di-O-benzylidene-D-sorbitol, both the C-5 and C-6 hydroxyls are available. However, the primary C-6 hydroxyl is more reactive. rsc.org By carefully controlling the reaction conditions and the stoichiometry of the reagents, it is possible to achieve selective functionalization at the C-6 position. For example, acylation with one equivalent of an acylating agent will preferentially occur at the C-6 hydroxyl. rsc.org

For the synthesis of this compound, a selective alkylation at the C-6 position would be required. This could be achieved by reacting the partially protected sorbitol with an ethylating agent, such as an ethyl halide or a protected 2-hydroxyethyl halide, in the presence of a base. Following the successful C-6 hydroxyethylation, the protecting groups can be removed under appropriate conditions (e.g., acid hydrolysis for acetals) to yield the final product, this compound. chemistrysteps.comchem-station.com

| Protecting Group | Protected Hydroxyls | Key Features | Potential Application for this compound Synthesis | Reference |

|---|---|---|---|---|

| Benzylidene Acetal | Typically C-1, C-3 and C-2, C-4 | Forms 1,3:2,4-di-O-benzylidene-D-sorbitol, leaving C-5 and C-6 hydroxyls free. | Allows for selective functionalization of the more reactive primary C-6 hydroxyl. | rsc.org |

| Di-tert-butyl Silylidene Ketal | C-4, C-6 | Forms a stable trans-decalin system, masking the C-6 hydroxyl. | Could be used to protect C-6 while functionalizing other positions, or a different silyl group could be used to target C-1. | wiley-vch.de |

| Isopropylidene (Acetonide) | cis-hydroxyl groups | Commonly used for protecting vicinal diols. | Could potentially be used to protect C-1,C-2 and C-3,C-4 diols, leaving C-5 and C-6 free. | wiley-vch.de |

Direct Ethoxylation Methods with Controlled Regioselectivity

Direct ethoxylation of sorbitol to produce this compound requires precise control to ensure the preferential reaction at the primary hydroxyl group. This regioselectivity is crucial for obtaining the target compound with high yield and purity.

Catalyst Systems for Preferential Primary Alcohol Ethoxylation

The choice of catalyst is paramount in directing the ethoxylation reaction towards the primary hydroxyl groups of sorbitol. Various catalyst systems have been investigated for the ethoxylation of primary alcohols, and these can be applied to the synthesis of this compound. nicl.itresearchgate.netnih.govacs.org

Catalysts for primary alcohol ethoxylation can be broadly categorized as acidic, basic, and heterogeneous. researchgate.net Basic catalysts, such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), are commonly used. researchgate.net However, they can lead to a broader distribution of ethoxylated products. researchgate.net For enhanced selectivity, more advanced catalyst systems are employed.

Heterogeneous catalysts and certain Lewis acids have shown promise in achieving narrower oligomer distributions and higher regioselectivity. researchgate.net For instance, catalysts like magnesium, aluminum, and zinc compounds can favor the reaction at the less sterically hindered primary alcohol position. The selection of an appropriate catalyst system is a key factor in the successful synthesis of this compound.

Table 1: Catalyst Systems for Primary Alcohol Ethoxylation

| Catalyst Type | Examples | Characteristics |

|---|---|---|

| Basic Catalysts | NaOH, KOH, CH₃ONa | Promote rapid ethoxylation but may result in a broad product distribution. researchgate.net |

| Acidic Catalysts | BF₃, SbCl₄ | Can provide a narrower molecular weight distribution but may lead to more byproducts. researchgate.net |

| Heterogeneous Catalysts | Modified clays, zeolites | Offer potential for higher selectivity and easier separation from the reaction mixture. researchgate.net |

Kinetic and Thermodynamic Control in Ethoxylation Reactions

The synthesis of this compound is governed by both kinetic and thermodynamic factors. Kinetic control, which influences the reaction rate, can be manipulated by adjusting temperature, pressure, and catalyst concentration. Thermodynamic control relates to the relative stability of the products and reactants at equilibrium.

In the ethoxylation of sorbitol, the reaction is typically run under conditions that favor the kinetic product, as the primary hydroxyl groups are more sterically accessible and thus react faster. The reaction is highly exothermic, and careful temperature management is essential to prevent runaway reactions and the formation of undesired byproducts. cetjournal.it The use of a solvent can help to dissipate heat and control the reaction temperature.

The equilibrium of the ethoxylation reaction heavily favors the formation of the polyoxyethylene adducts. swinburne.edu.au By carefully controlling the stoichiometry of ethylene (B1197577) oxide to sorbitol, the reaction can be guided towards the formation of the mono-ethoxylated product, this compound.

General Hydroxyethylation Techniques Applicable to Sorbitol

Beyond direct ethoxylation, general hydroxyethylation techniques can be adapted for the synthesis of this compound. These methods often involve the in-situ generation of a nucleophile from sorbitol, which then reacts with ethylene oxide.

Anionic Polymerization with Ethylene Oxide

Anionic polymerization is a fundamental mechanism in the ethoxylation of alcohols. In the case of sorbitol, a strong base is used to deprotonate one of the hydroxyl groups, forming a sorbitol alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon atom of the ethylene oxide ring and causing it to open. This process results in the formation of a new, longer-chain alkoxide, which can then react with another molecule of ethylene oxide.

To favor the formation of this compound, the reaction conditions must be carefully controlled to limit the degree of polymerization. This is typically achieved by using a stoichiometric amount of ethylene oxide relative to the sorbitol.

Batch and Continuous Reactor Design for Polyol Ethoxylation

The ethoxylation of polyols like sorbitol can be carried out in either batch or continuous reactors, with the choice depending on the desired scale of production and the specific process requirements. swinburne.edu.au

Batch Reactors: Batch reactors are commonly used for smaller-scale production or when flexibility is needed to produce different products. In a batch process, the sorbitol, catalyst, and any solvent are charged to the reactor, which is then heated to the desired temperature. Ethylene oxide is then fed into the reactor at a controlled rate. The reaction is allowed to proceed until the desired degree of ethoxylation is achieved, after which the product is discharged and purified.

Continuous Reactors: For large-scale production, continuous reactors offer several advantages, including better heat and mass transfer, more consistent product quality, and lower operating costs. In a continuous process, the reactants are continuously fed into the reactor, and the product is continuously withdrawn. This allows for a steady-state operation, which can lead to improved process control and safety. swinburne.edu.au

Table 2: Comparison of Reactor Designs for Polyol Ethoxylation

| Reactor Type | Advantages | Disadvantages |

|---|---|---|

| Batch Reactor | - High flexibility for producing different products- Lower capital investment for small-scale production | - Less efficient heat and mass transfer- Potential for batch-to-batch variability |

| Continuous Reactor | - Better heat and mass transfer- Consistent product quality- Lower operating costs for large-scale production | - Higher initial capital investment- Less flexibility for product changeovers |

Advanced Analytical and Spectroscopic Characterization of 6 Hydroxyethyl Sorbitol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone in the structural analysis of 6-Hydroxyethyl sorbitol, offering unparalleled insight into its molecular framework. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The spectrum can be divided into two main regions: the signals corresponding to the sorbitol backbone and those of the appended hydroxyethyl (B10761427) group.

The protons of the sorbitol core typically appear in the range of approximately 3.4 to 4.3 ppm. researchgate.netmdpi.com These signals often present as a complex series of overlapping multiplets due to the spin-spin coupling between adjacent methine and methylene (B1212753) protons in the polyol chain. The chemical shifts are sensitive to the stereochemistry and the local electronic environment.

The hydroxyethyl group introduces a distinct set of signals. The two methylene groups of the hydroxyethyl moiety (-O-CH₂-CH₂-OH) are diastereotopic and would be expected to show distinct chemical shifts. The protons of the methylene group adjacent to the ether linkage (C-1' of the hydroxyethyl group) typically resonate in the region of 3.5 to 3.8 ppm. researchgate.netacs.org The protons of the terminal methylene group bearing the hydroxyl function (C-2' of the hydroxyethyl group) are also found in a similar region. The hydroxyl protons of both the sorbitol backbone and the hydroxyethyl group are visible in the spectrum, often as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature. In solvents like DMSO-d₆, these hydroxyl protons are more readily observed. google.com

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Sorbitol Backbone (C1-H to C6-H) | 3.4 - 4.3 | Multiplets (m) |

| Hydroxyethyl Group (-O-CH₂ -CH₂-OH) | 3.5 - 3.8 | Multiplets (m) |

| Hydroxyethyl Group (-O-CH₂-CH₂ -OH) | 3.5 - 3.8 | Multiplets (m) |

| Hydroxyl Protons (-OH) | Variable | Broad Singlet (br s) |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. With six carbons in the sorbitol backbone and two in the hydroxyethyl group, a total of eight distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

The carbon atoms of the sorbitol backbone typically resonate in the range of 60 to 80 ppm. chemicalbook.commdpi.com The chemical shift of the C6 carbon is particularly indicative of substitution. The ether linkage to the hydroxyethyl group causes a downfield shift for the C6 carbon compared to unsubstituted sorbitol, placing its resonance at the lower end of this range, typically around 70-72 ppm. The other carbons of the sorbitol backbone (C1 to C5) will also show distinct signals, with their precise chemical shifts influenced by their stereochemical environment.

The two carbon atoms of the hydroxyethyl group give rise to characteristic signals. The carbon atom involved in the ether linkage (C-1') is expected to resonate at approximately 70 ppm, while the terminal carbon atom bearing the hydroxyl group (C-2') typically appears further upfield, around 61 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Typical Chemical Shift (δ, ppm) |

| Sorbitol C1 | ~63 |

| Sorbitol C2 | ~72-74 |

| Sorbitol C3 | ~70-72 |

| Sorbitol C4 | ~70-72 |

| Sorbitol C5 | ~71-73 |

| Sorbitol C6 | ~70-72 (downfield shift due to ether linkage) |

| Hydroxyethyl C-1' (-O-C H₂-CH₂-OH) | ~70 |

| Hydroxyethyl C-2' (-O-CH₂-C H₂-OH) | ~61 |

Note: These are predicted values based on data for sorbitol and related hydroxyethyl ethers. Actual values may vary.

While ¹H and ¹³C NMR provide foundational data, 2D NMR experiments are essential for the definitive assignment of all signals and to confirm the precise location of the hydroxyethyl group at the C6 position. researchgate.netyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. sdsu.eduslideshare.net This is invaluable for tracing the connectivity of the protons along the sorbitol backbone and within the hydroxyethyl group. For instance, cross-peaks will be observed between the protons on adjacent carbons of the sorbitol chain (e.g., H1-H2, H2-H3, etc.), allowing for a sequential walk along the backbone. A key correlation would be observed between the two methylene groups of the hydroxyethyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.eduslideshare.net The HSQC spectrum allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. By combining the information from the COSY and HSQC spectra, the proton and carbon assignments for the entire molecule can be pieced together.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons. youtube.comsdsu.edu This technique provides the definitive evidence for the position of the hydroxyethyl substituent. A key cross-peak in the HMBC spectrum would be observed between the protons of the C6 carbon of the sorbitol backbone and the C1' carbon of the hydroxyethyl group, and vice-versa. This correlation across the ether linkage confirms the C-O-C connectivity and establishes the structure as this compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful tools for identifying the key functional groups present in this compound, namely the hydroxyl (-OH) groups and the ether (C-O-C) linkage.

The IR spectrum of this compound is dominated by the characteristic absorptions of its functional groups. mostwiedzy.pl

Hydroxyl (-OH) Stretching: A prominent, broad absorption band is expected in the region of 3600-3200 cm⁻¹. nih.govmdpi.comresearchgate.net This broadness is due to the extensive intermolecular and intramolecular hydrogen bonding between the multiple hydroxyl groups of the sorbitol backbone and the hydroxyethyl substituent.

C-H Stretching: The stretching vibrations of the C-H bonds in the methylene and methine groups of the sorbitol and hydroxyethyl moieties typically appear in the 3000-2850 cm⁻¹ region. mostwiedzy.plmdpi.com

Ether (C-O-C) Stretching: The presence of the ether linkage is confirmed by a strong, characteristic absorption band in the fingerprint region of the spectrum, typically around 1100-1050 cm⁻¹. mdpi.comresearchgate.net This band arises from the asymmetric stretching of the C-O-C bond.

C-O Stretching and O-H Bending: The fingerprint region (below 1500 cm⁻¹) contains a complex series of bands corresponding to C-O stretching and O-H bending vibrations of the primary and secondary alcohol groups. nih.govmdpi.com

Raman spectroscopy provides complementary information. While the -OH stretching band is typically weak in Raman spectra, the C-H and C-O-C stretching vibrations give rise to distinct signals. soton.ac.ukmetrohm.com Raman spectroscopy can be particularly useful for studying the carbon backbone and the ether linkage, as these non-polar or less polar bonds often produce strong Raman scattering. soton.ac.uk

Table 3: Key Vibrational Band Assignments for this compound

| Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |

| O-H Stretching (hydrogen-bonded) | 3600 - 3200 | Weak | Strong, Broad (IR) |

| C-H Stretching | 3000 - 2850 | 3000 - 2850 | Medium to Strong |

| C-O-C Asymmetric Stretching | 1100 - 1050 | ~1100 | Strong (IR) |

| C-O Stretching (Alcohols) | 1200 - 1000 | ~1050 | Strong (IR) |

| O-H Bending | ~1450 - 1300 | Weak | Medium (IR) |

Attenuated Total Reflectance (ATR) is a sampling technique frequently coupled with FTIR spectroscopy (ATR-FTIR) that is particularly well-suited for the analysis of this compound and its derivatives, as it requires minimal sample preparation. nih.govupb.rorsu.lv This non-destructive technique allows for the rapid acquisition of high-quality spectra from solid or viscous liquid samples.

In the context of derivative analysis, ATR-FTIR can be used to monitor chemical reactions involving this compound. For instance, if the hydroxyl groups are further functionalized (e.g., through esterification or etherification), ATR-FTIR can track the disappearance of the broad -OH stretching band and the appearance of new characteristic bands, such as a carbonyl (C=O) stretch for an ester around 1735 cm⁻¹. upb.roresearchgate.net This makes ATR-FTIR a valuable tool for quality control and for studying the chemical modifications of this compound in various applications. The combination of ATR-FTIR with chemometric methods can also be employed for the quantitative analysis of sorbitol derivatives in complex matrices. nih.govmdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural details of this compound. Both MALDI and electrospray ionization techniques offer unique advantages in its analysis.

MALDI-MS for Oligomeric Distribution and Molecular Ion Detection

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique particularly useful for analyzing thermally labile and high molecular weight compounds, including oligomers. nih.gov For this compound, which may exist in oligomeric forms similar to other hydroxyethylated compounds, MALDI-TOF (Time-of-Flight) MS allows for the determination of the distribution of these oligomers. grafiati.comresearchgate.net

In a typical MALDI-MS analysis of polyols and carbohydrates, the sample is co-crystallized with a matrix that strongly absorbs the laser energy. nih.gov Common matrices for carbohydrate analysis include 2,5-dihydroxybenzoic acid (DHB) and sinapinic acid. nih.govnih.gov Upon irradiation with a laser, the matrix desorbs and ionizes the analyte molecules. For compounds like this compound, ionization primarily occurs through the formation of adducts with alkali metal ions, most commonly sodium ([M+Na]⁺) or potassium ([M+K]⁺). nih.govnih.gov The resulting ions are then accelerated into a time-of-flight analyzer, which separates them based on their mass-to-charge ratio (m/z), allowing for the detection of the molecular ion and any present oligomeric species. Quantitative analysis can be challenging due to variations in ionization efficiency but can be improved by using internal standards and careful optimization of instrumental parameters. nih.govresearchgate.net

Table 1: Representative MALDI-MS Parameters for Polyol Analysis

| Parameter | Setting | Source |

|---|---|---|

| Instrument | MALDI-TOF Mass Spectrometer | covalx.com |

| Ionization Mode | Positive Ion | nih.gov |

| Matrix | 2,5-Dihydroxybenzoic acid (DHB) or Sinapinic Acid | nih.govnih.gov |

| Ion Detected | [M+Na]⁺ | nih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique well-suited for polar molecules like this compound. It is often coupled with liquid chromatography (LC) for online separation and analysis (LC-ESI-MS). nih.gov ESI generates ions directly from a solution by applying a high voltage to a liquid stream, creating an aerosol of charged droplets.

For polyols like sorbitol, the molecular ion is often unstable and not observed. researchgate.netresearchgate.net Instead, fragmentation occurs, providing structural information. The fragmentation of this compound is expected to follow pathways similar to sorbitol, which include cleavage of C-C bonds and the elimination of small neutral molecules like water (H₂O) and formaldehyde (B43269) (CH₂O). researchgate.net The presence of the 6-hydroxyethyl group introduces additional fragmentation pathways. Tandem mass spectrometry (MS/MS) is critical for structural elucidation, where a specific precursor ion is selected and fragmented to produce a characteristic spectrum of product ions. nih.govnih.gov Like MALDI, ESI often produces sodium adducts, especially when analyzing carbohydrates and related compounds. nih.gov

Table 2: Expected ESI-MS Fragmentation Behavior for this compound

| Process | Description | Source |

|---|---|---|

| Adduct Formation | Detection primarily as sodium adducts [M+Na]⁺. | nih.gov |

| Water Loss | Elimination of one or more water molecules is a common pathway for polyols. | researchgate.net |

| C-C Bond Cleavage | The carbon backbone of the sorbitol moiety can fragment. | researchgate.net |

Chromatographic Separation and Quantification

Chromatographic methods are essential for assessing the purity of this compound, separating it from isomers and impurities, and determining the molecular weight distribution of its oligomers.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Impurity Profiling

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and sensitive method for profiling volatile impurities in this compound. nih.gov It is particularly effective for detecting and quantifying residual starting materials or toxic contaminants like ethylene (B1197577) glycol and diethylene glycol, for which regulatory bodies have set strict limits. shimadzu.comhealthinformaticsjournal.com

Due to the low volatility of polyols, derivatization is often necessary to convert the polar hydroxyl groups into more volatile ethers or esters (e.g., trimethylsilyl (B98337) ethers). semanticscholar.org However, methods for direct injection also exist. A packed column with a stationary phase like sorbitol or a capillary column with a polar phase (e.g., polyethylene (B3416737) glycol - PEG) can be used. bujnochem.com The sample is injected into a heated port, vaporized, and carried by an inert gas through the column, where separation occurs based on boiling point and interaction with the stationary phase. The FID provides high sensitivity for organic compounds. The method can be validated for specificity, precision, and linearity to ensure reliable impurity quantification. nih.govhealthinformaticsjournal.com

Table 4: Example GC-FID Parameters for Impurity Analysis in Polyols

| Parameter | Condition | Source |

|---|---|---|

| Instrument | Gas Chromatograph with FID | shimadzu.com |

| Column | e.g., Gaskuropack 54 or PEG-based capillary column | bujnochem.com |

| Carrier Gas | Helium or Hydrogen | semanticscholar.orgshimadzu.com |

| Temperature Program | Initial temp 70-100°C, ramped to 220-270°C | shimadzu.com |

| Detector | Flame Ionization Detector (FID) | shimadzu.com |

Size Exclusion Chromatography (SEC) for Molecular Weight Distribution of Oligomers

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight and molecular weight distribution of polymers and oligomers. tu-braunschweig.dewarwick.ac.uk For this compound, which may be present as a mixture of oligomers, SEC is crucial for characterizing this distribution as it influences the material's physical properties. warwick.ac.uk

SEC separates molecules based on their hydrodynamic volume in solution. tu-braunschweig.de The sample is passed through a column packed with porous gel particles. Larger molecules cannot enter the pores and thus elute first, while smaller molecules penetrate the pores to varying extents and have a longer path, eluting later. tu-braunschweig.de For water-soluble polymers, aqueous mobile phases and hydrophilic columns (e.g., PL aquagel-OH) are used. warwick.ac.uk Detection is typically achieved with a Refractive Index (RI) detector, often in combination with a light scattering (LS) detector to obtain absolute molecular weight information without the need for column calibration with specific standards. warwick.ac.uk

Table 5: General SEC Setup for Water-Soluble Polymer Analysis

| Parameter | Description | Source |

|---|---|---|

| Column | Aqueous SEC columns (e.g., PL aquagel-OH MIXED-H) | warwick.ac.uk |

| Mobile Phase | Aqueous buffer (e.g., 0.2 M NaCl) | huji.ac.il |

| Detectors | Refractive Index (RI), Light Scattering (LS) | warwick.ac.uk |

| Principle | Separation based on hydrodynamic volume | tu-braunschweig.de |

Chemical Reactivity and Derivatization Studies of 6 Hydroxyethyl Sorbitol

Reactions of the Primary Hydroxyethyl (B10761427) Group

The hydroxyl group of the hydroxyethyl chain (-O-CH2-CH2-OH) is the most accessible and often the most reactive site on the molecule for many chemical transformations due to its primary nature and reduced steric hindrance compared to the hydroxyls on the sorbitol backbone.

The primary alcohol of the hydroxyethyl group readily undergoes esterification with a variety of carboxylic acids, acid chlorides, and anhydrides to form corresponding esters. This reaction is a cornerstone in modifying polyols to create derivatives with tailored properties, such as surfactants and emulsifiers. drugbank.commatec-conferences.org The higher reactivity of primary hydroxyl groups over secondary ones is a well-established principle in polyol chemistry. researchgate.net In studies involving sorbitol derivatives like 1,3:2,4-dibenzylidene-D-sorbitol (DBS), the primary alcohol at the 6-OH position is confirmed to be more reactive and nucleophilic than the secondary 5-OH group, making it easier to modify via esterification. acs.org This principle dictates that the terminal hydroxyl of the 6-hydroxyethyl group in 6-Hydroxyethyl sorbitol would be the preferential site for esterification, especially under controlled conditions using stoichiometric amounts of the acylating agent.

Table 1: Common Reagents for Esterification of the Hydroxyethyl Group

| Reagent Type | Specific Example | Product Type |

|---|---|---|

| Carboxylic Acid | Palmitic Acid | Fatty Acid Ester |

| Acid Anhydride | Acetic Anhydride | Acetate Ester |

| Acid Chloride | Benzoyl Chloride | Benzoate Ester |

This table provides illustrative examples of reagents used for esterification reactions.

Similar to esterification, the primary hydroxyl of the hydroxyethyl group is the most likely site for etherification reactions. Standard methods, such as the Williamson ether synthesis involving an alkyl halide under basic conditions, would selectively target this position. The formation of the corresponding alkoxide via deprotonation with a base is more favorable at the sterically unhindered primary hydroxyl. This selective reactivity is crucial for synthesizing more complex derivatives. For instance, in the functionalization of related sorbitol structures, protecting the more reactive primary alcohol is a common strategy to force reactions at the secondary positions. acs.org Etherification of cellulose (B213188), another polyol, is also typically carried out in alkaline conditions where the most accessible hydroxyl groups react with etherifying agents like methyl chloride or hydroxyethylating agents. rsc.org

The oxidation of this compound primarily targets the alcohol functionalities. The primary alcohol of the hydroxyethyl group can be selectively oxidized under mild conditions to form an aldehyde, which can be further oxidized to a carboxylic acid. The primary alcohol at C-1 of the sorbitol moiety can also be oxidized, while the secondary alcohols are generally more resistant and require stronger oxidizing agents to be converted to ketones. atamanchemicals.com

Conversely, the reduction of this compound is not a common reaction, as the alcohol groups are already in a reduced state. Reduction would only be relevant if the molecule were first oxidized to contain aldehyde or ketone functionalities.

Reactivity of Secondary Hydroxyl Groups in the Sorbitol Moiety

The four secondary hydroxyl groups located at the C-2, C-3, C-4, and C-5 positions of the sorbitol backbone exhibit their own distinct reactivity, which is generally lower than that of the primary hydroxyls.

Kinetic studies on sorbitol itself provide significant insight into the differential reactivity of its hydroxyl groups. Research on the reaction between sorbitol and phenyl isocyanate has successfully quantified the relative reactivity of each hydroxyl position. clockss.org The findings indicate a clear hierarchy of reaction rates. The primary hydroxyls at C-6 and C-1 are the most reactive, followed by the secondary hydroxyls in a specific sequence. researchgate.netclockss.org

For this compound, where the C-6 hydroxyl is replaced by an ether linkage, this reactivity order can be adapted to the remaining five hydroxyl groups. The C-1 primary hydroxyl would be the most reactive site on the sorbitol backbone, followed by the secondary hydroxyls in the order C-5 > C-2 > C-3 > C-4. clockss.org This differential reactivity allows for a degree of selective functionalization, although separating the products can be challenging due to the small differences in reactivity among the secondary groups.

Table 2: Relative Reactivity of Hydroxyl Groups in the Sorbitol Moiety

| Position of Hydroxyl Group | Type | Relative Pseudo-First-Order Rate Constant (k) |

|---|---|---|

| C-1 | Primary | 6.91 |

| C-5 | Secondary | 1.19 |

| C-2 | Secondary | 0.98 |

| C-3 | Secondary | 0.93 |

Data adapted from kinetic studies on sorbitol reacting with phenyl isocyanate, providing a model for the reactivity of the sorbitol moiety in this compound. clockss.org

A characteristic reaction of the sorbitol moiety is the formation of cyclic acetals and ketals when reacted with aldehydes or ketones in the presence of an acid catalyst. nih.gov This reaction is commonly used to protect the hydroxyl groups of the sorbitol backbone, often with high selectivity. For example, the reaction of sorbitol with two equivalents of benzaldehyde (B42025) preferentially forms 1,3:2,4-di-O-benzylidene-D-sorbitol (DBS), a well-known gelling agent. acs.orgrsc.org

This process involves the formation of stable five- or six-membered rings between adjacent or appropriately spaced hydroxyl groups. oup.com In the context of this compound, the secondary hydroxyls (C-2, C-3, C-4, C-5) and the primary C-1 hydroxyl can participate in acetalization. This derivatization serves as a powerful synthetic strategy. By forming cyclic acetals on the sorbitol core, the more reactive primary hydroxyethyl group is left exposed as the sole site for subsequent chemical modification, enabling highly selective synthesis of complex derivatives. acs.org The acetal (B89532) groups are stable under neutral or basic conditions but can be easily removed by acid hydrolysis, restoring the original hydroxyl groups when desired. nih.gov

Polymerization and Cross-linking Reactions of this compound

The polyhydric nature of this compound, which contains multiple hydroxyl (-OH) groups, makes it a versatile monomer for polymerization and cross-linking reactions. The introduction of a hydroxyethyl group to the sorbitol backbone creates an additional primary alcohol, enhancing its reactivity for specific applications. This section explores its use in creating polyurethane precursors and forming cross-linked polymer networks and hydrogels.

Reaction with Isocyanates for Polyurethane Precursors

This compound serves as a valuable bio-based polyol in the synthesis of polyurethanes (PUs). Polyurethanes are a class of polymers formed by the reaction of a polyol with a di- or poly-isocyanate. mdpi.comwikipedia.org The properties of the resulting polyurethane can be tailored by carefully selecting the type of polyol and isocyanate used. mdpi.comresearchgate.net

The reaction involves the nucleophilic addition of the hydroxyl groups of this compound to the electrophilic isocyanate groups (-NCO), forming carbamate (B1207046) (urethane) linkages. A significant factor in this reaction is the differential reactivity of the hydroxyl groups on the sorbitol moiety. acs.org Primary hydroxyl groups are known to be more reactive towards isocyanates than secondary hydroxyl groups. acs.orgnih.gov In this compound, the hydroxyl group of the appended hydroxyethyl chain is primary, as is the hydroxyl group at the C6 position of the original sorbitol structure, making them preferential sites for reaction with isocyanates. The four remaining hydroxyl groups at positions C2, C3, C4, and C5 are secondary and less reactive. nih.gov

This reactivity difference allows for controlled synthesis. By managing the stoichiometry of the reactants, polyurethane prepolymers can be formed where the isocyanate groups primarily react with the primary hydroxyls of the this compound. nih.gov These prepolymers are isocyanate-terminated oligomers that can be further reacted or "cured" in a subsequent step. The remaining secondary hydroxyl groups can be utilized in later reactions, for instance, to introduce branching, create sites for further modification, or enhance properties like self-healing through exchange reactions. nih.gov Aliphatic isocyanates like hexamethylene diisocyanate (HDI) are often used for applications requiring biocompatibility and resistance to yellowing, whereas aromatic isocyanates like methylene (B1212753) diphenyl diisocyanate (MDI) or toluene (B28343) diisocyanate (TDI) are chosen for applications demanding high rigidity and strength. acs.orgnih.govmdpi.com

Table 1: Research Findings on Sorbitol-Based Polyurethane Precursor Synthesis

| Reactants | Key Findings | Potential Precursor Properties | Reference |

|---|---|---|---|

| Sorbitol, 4,4′-Methylene-bis(phenyl isocyanate) (MDI), Poly(tetramethylene ether) glycol (PTMEG) | Sorbitol acts as a chain extender. Primary –OH groups react preferentially with N=C=O groups, leaving secondary –OH groups free. | Enhanced hydrogen bonding, potential for self-healing properties via exchange reactions with free secondary -OH groups. | nih.gov |

| Isosorbide (B1672297) (a sorbitol derivative), Hexamethylene diisocyanate (HDI), Polycarbonate diol (PCD) | Isosorbide's secondary hydroxyls have low reactivity. Chemical modification to create primary hydroxyls (e.g., forming BHIS) improves polymerization participation. | Use of a rigid, bio-based chain extender can increase the glass transition temperature and mechanical strength of the resulting polyurethane. | nih.govmdpi.com |

Cross-linking for Hydrogel or Polymer Network Formation

The multiple hydroxyl groups of this compound make it an excellent candidate for forming three-dimensional polymer networks. uni-halle.de These networks are the fundamental structure of hydrogels, which are materials capable of absorbing and retaining large quantities of water. nih.govnih.gov The properties of the hydrogel, such as its swelling capacity, mechanical strength, and biodegradability, are determined by the polymer structure and the density of the cross-links. nih.govresearchgate.net

Cross-linking can be achieved by reacting this compound with a suitable cross-linking agent that can form covalent bonds with its hydroxyl groups. Multifunctional carboxylic acids or their derivatives are commonly used for this purpose through esterification reactions. uni-halle.deencyclopedia.pub For example, a dicarboxylic acid like adipic acid or a tricarboxylic acid like citric acid can react with the hydroxyl groups of multiple this compound molecules, creating a covalently linked network. uni-halle.deemerginginvestigators.org

The process often involves heating the mixture of the polyol and the cross-linking agent, sometimes in the presence of a catalyst, to drive the esterification reaction and form the polymer network. uni-halle.degoogle.com The resulting network's architecture, including its mesh size and the molecular weight between cross-links, can be controlled by varying the type and concentration of the cross-linking agent and the reaction conditions. researchgate.net For instance, using a longer-chain cross-linking agent like disuccinyl poly(ethylene glycol) can lead to a network with a larger mesh size and a higher degree of swelling compared to a network formed with a shorter-chain cross-linker. uni-halle.de These sorbitol-based hydrogels are investigated for various applications, including in the biomedical and pharmaceutical fields, due to their potential biocompatibility and tunable properties. uni-halle.deemerginginvestigators.org

Table 2: Research Findings on Sorbitol-Based Hydrogel and Polymer Network Formation

| Polymer System | Cross-linking Agent | Key Findings | Resulting Network Properties | Reference |

|---|---|---|---|---|

| Poly(sorbitol adipate) (PSA) | Disuccinyl Poly(ethylene glycol) (Suc-PEG-Suc) | PSA, synthesized from sorbitol and divinyl adipate, can be effectively cross-linked. The degree of swelling depends on the chain length of the PEG-based cross-linker. | The networks are composed of a two-component structure with varying structural dynamics. Swellability can be modulated for desired properties. | uni-halle.de |

| Carboxymethyl cellulose (CMC), Hydroxyethyl cellulose (HEC) | Citric Acid and Sorbitol | Sorbitol, used in conjunction with citric acid, improves the properties of cellulose-based hydrogels. A 3:1 molar ratio of citric acid to sorbitol was found to be most effective for water absorption and re-release. | Increased water absorption and retention. Compressive and tensile strength are influenced by the cross-linker ratio. | emerginginvestigators.org |

Computational and Theoretical Investigations of 6 Hydroxyethyl Sorbitol

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For polyols like sorbitol and its derivatives, MD simulations can reveal crucial information about their conformational preferences, flexibility, and interactions with surrounding molecules, such as water.

The conformational landscape of sorbitol, the backbone of 6-Hydroxyethyl sorbitol, has been a subject of detailed MD studies. mdpi.commdpi.com In principle, as an open-chain polyol, sorbitol is more flexible than cyclic sugars like glucose because it can undergo conformational rotations around each of its C-C single bonds. nih.gov While there are 243 possible staggered conformations for the sorbitol backbone, simulations have revealed that only a limited number are stable in aqueous solution. mdpi.commdpi.com

Contrary to its bent conformation in the crystalline state, sorbitol predominantly adopts an extended, linear chain conformation in solution. mdpi.commdpi.com This extended structure is stabilized by a persistent intramolecular hydrogen bond between the hydroxyl groups on carbons C-2 and C-4. mdpi.commdpi.com

Table 1: Predicted Predominant Conformations of this compound Backbone in Aqueous Solution (Based on Sorbitol Simulations)

| Conformation Type | Key Dihedral Angles | Predicted Population | Stabilizing Factors |

| Extended | Trans (t) conformations favored | >90% | Intramolecular H-bond (O2-H...O4) |

| Bent (at one end) | Gauche (g⁺) conformations present | <10% | Transient, less stable conformations |

This table is an extrapolation based on molecular dynamics data for sorbitol. mdpi.commdpi.com

The interactions of this compound with other molecules, particularly in aqueous solutions, are critical to its physical properties. MD simulations of sorbitol in concentrated aqueous solutions show a complex network of intermolecular hydrogen bonds. mdpi.com These occur between sorbitol molecules themselves and between sorbitol and water molecules.

The presence of the additional hydroxyethyl (B10761427) group in this compound is expected to enhance its interaction with polar solvents like water. This group provides another hydrophilic site, potentially leading to stronger solvation and influencing properties like solubility. In condensed phases, this additional interaction site could affect the packing and ordering of the molecules, influencing the material's bulk properties. Studies on related systems have shown that such modifications can impact protein crowding and stability in solutions, suggesting a role for this compound as a functional excipient. nih.gov

Hydrogen bonds are the defining non-covalent interactions for polyols. Both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds dictate the behavior of these compounds.

Intramolecular Hydrogen Bonding: In sorbitol, a dominant intramolecular hydrogen bond exists between the hydroxyl groups of carbon 2 and carbon 4 (O2-H...O4), which stabilizes its extended conformation. mdpi.commdpi.com Other weaker intramolecular hydrogen bonds, such as between O1-H...O3 and O5-H...O6, occur with lower frequency. mdpi.com For this compound, the primary O2-H...O4 bond is expected to persist. Additionally, the new hydroxyethyl group introduces the possibility of new intramolecular hydrogen bonds, for instance, between the terminal hydroxyl group and the oxygen at C-5 or C-6.

Intermolecular Hydrogen Bonding with Solvents: MD simulations show that the terminal hydroxyl groups of sorbitol (at C-1 and C-6) form significantly more hydrogen bonds with water than the internal hydroxyls. mdpi.comnih.gov This is due to their greater exposure to the solvent. The hydroxyl groups at C-2 and C-4, being involved in the persistent intramolecular bond, are less available for bonding with water.

Table 2: Predicted Hydrogen Bond Statistics for this compound in Aqueous Solution (Extrapolated from Sorbitol Data)

| Hydroxyl Group Position | Intramolecular H-Bonds (Predicted) | Intermolecular H-Bonds with Water (Predicted) | Rationale for Prediction |

| 1-OH | Low | High | High solvent exposure, rotational freedom. mdpi.com |

| 2-OH | High | Low | Involved in persistent intramolecular H-bond with 4-OH. mdpi.commdpi.com |

| 3-OH | Low | Medium | Less involved in intramolecular H-bonds than 2-OH and 4-OH. mdpi.com |

| 4-OH | High | Low | Involved in persistent intramolecular H-bond with 2-OH. mdpi.commdpi.com |

| 5-OH | Low | Medium | Potential for interaction with the new hydroxyethyl chain. |

| 6-OH | Low | High | High solvent exposure. mdpi.com |

| Terminal -CH2CH2-OH | Low | Very High | New, flexible, and highly exposed terminal group. |

This table is based on the principles and specific findings from molecular dynamics simulations of sorbitol. mdpi.comnih.gov

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule. scielo.br These methods can be used to analyze electron distribution, bond strengths, and reaction energetics.

A quantum chemical analysis would involve:

Geometry Optimization: To find the most stable three-dimensional structure of the molecule.

Molecular Orbital Analysis: To understand the distribution of electrons and identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity.

Electrostatic Potential Mapping: To visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are key to understanding intermolecular interactions.

For this compound, such an analysis would likely confirm the high polarity of the hydroxyl groups and the ether linkage, highlighting their importance in the molecule's chemical behavior.

Computational modeling can be invaluable for understanding and optimizing chemical reactions. For this compound, this could include modeling its synthesis and subsequent derivatization reactions.

Synthesis: The synthesis of this compound typically involves the hydroxyethylation of sorbitol. Computational methods could be used to model the reaction pathway of this process. For instance, DFT calculations could be employed to:

Model the transition states of the reaction between sorbitol and a hydroxyethylating agent (e.g., ethylene (B1197577) oxide).

Calculate the activation energies for the reaction at different hydroxyl positions on the sorbitol molecule. This could help explain the regioselectivity of the reaction, i.e., why the C-6 hydroxyl group might be preferentially substituted. Factors such as steric hindrance and the relative acidity of the different hydroxyl protons would be key parameters in such a model.

Derivatization: Further reactions of this compound, such as esterification or etherification at its remaining hydroxyl groups, can also be modeled. Computational studies could predict the most likely sites for derivatization and the energetics of these reactions. For example, modeling the reaction with an isocyanate could help understand the relative reactivity of the primary versus secondary hydroxyl groups. This information is crucial for designing new derivatives with specific properties for various applications.

Spectroscopic Property Predictions (NMR, IR)

Computational and theoretical methods are invaluable tools for predicting the spectroscopic properties of molecules, offering insights into their structure and electronic environment. While specific, dedicated computational studies on this compound are not extensively documented in publicly available literature, predictions for its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be derived from established principles and computational analysis of its parent molecule, sorbitol, and related polyols.

Theoretical spectroscopic predictions are typically performed using methods like Density Functional Theory (DFT). These calculations, often performed for molecules in a vacuum or with solvent effects considered, can provide optimized molecular geometries from which vibrational frequencies (IR) and magnetic shielding constants (NMR) are determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy Predictions

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Theoretical predictions of ¹H and ¹³C NMR spectra involve calculating the magnetic shielding for each nucleus. These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield predicted chemical shifts (δ).

For this compound, the presence of numerous hydroxyl groups and stereocenters results in a complex spectrum with significant signal overlap, particularly in the proton NMR. The addition of the hydroxyethyl group introduces distinct signals corresponding to the -CH₂-CH₂-OH moiety.

Predicted ¹H NMR Chemical Shifts

The proton chemical shifts are influenced by the electronegativity of adjacent oxygen atoms and the specific stereochemical environment. The protons on the sorbitol backbone are expected to appear in a range similar to that of sorbitol itself, typically between 3.2 and 3.7 ppm. The protons of the hydroxyethyl group would likely have distinct shifts, with the methylene (B1212753) group adjacent to the ether linkage appearing downfield from the one adjacent to the terminal hydroxyl group.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift Range (ppm) | Notes |

| Sorbitol Backbone (C1-C5) | 3.2 - 3.8 | Complex, overlapping multiplets are expected due to similar chemical environments and spin-spin coupling. |

| -O-CH₂ -CH₂-OH | 3.6 - 3.9 | Expected to be a triplet, shifted downfield due to the deshielding effect of the ether oxygen. |

| -O-CH₂-CH₂ -OH | 3.5 - 3.7 | Expected to be a triplet. |

| Hydroxyl Protons (-OH) | Variable (2.0 - 5.0) | Shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. |

Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum is generally simpler due to the wider chemical shift range and lack of carbon-carbon coupling. The carbon atoms bonded to hydroxyl groups are expected in the 60-80 ppm range. The introduction of the hydroxyethyl group at the C6 position would shift the C6 signal downfield compared to unsubstituted sorbitol and introduce two new signals for the ethyl carbons.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift Range (ppm) | Notes |

| C1 | ~63 | Similar to the C1/C6 position in sorbitol. |

| C2, C3, C4, C5 | 70 - 75 | Four distinct signals expected due to the molecule's asymmetry. |

| C6 | 78 - 82 | Shifted downfield relative to C1 due to the ether linkage. |

| -O-CH₂ -CH₂-OH | 70 - 73 | Carbon atom of the ether linkage. |

| -O-CH₂-CH₂ -OH | 60 - 64 | Terminal carbon of the hydroxyethyl group. |

Infrared (IR) Spectroscopy Predictions

Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's bonds. These frequencies correspond to absorptions in the infrared spectrum and are characteristic of the functional groups present. The IR spectrum of this compound is expected to be dominated by the stretching and bending vibrations of its numerous hydroxyl groups and C-O bonds.

The analysis of FTIR absorption spectra for the parent compound, sorbitol, reveals characteristic bands for C–O–C bonds and hydroxyl groups (–OH). nih.gov A broad, intense band between 3200 and 3500 cm⁻¹ is characteristic of the O-H stretching vibrations associated with extensive intermolecular and intramolecular hydrogen bonding. nih.govresearchgate.net The region from 1000 to 1200 cm⁻¹ is typically dominated by C-O stretching vibrations. nih.gov

Interactive Table: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3500 | Strong, Broad |

| C-H Stretch | 2850 - 3000 | Medium |

| O-H Bend | 1200 - 1500 | Medium-Weak |

| C-O Stretch | 1000 - 1200 | Strong |

| C-C Stretch | 800 - 1000 | Weak |

Environmental Fate and Degradation Pathways of Hydroxyethylated Sorbitol Derivatives

Biodegradation Mechanisms

Biodegradation is a key process in determining the environmental persistence of hydroxyethylated sorbitol. The structure, consisting of a sorbitol backbone with one or more hydroxyethyl (B10761427) groups, makes it susceptible to microbial attack under both aerobic and anaerobic conditions.

Under aerobic conditions, ethoxylated polyols, including sorbitol derivatives, are generally considered biodegradable. ontosight.ainih.gov The degradation process for related compounds like alcohol ethoxylates (AEOs) and sorbitan (B8754009) esters often proceeds through several established pathways, which are likely applicable to 6-Hydroxyethyl sorbitol.

One primary pathway involves the central fission of the ether bond, which separates the hydrophilic ethoxylate chain from the hydrophobic polyol or alkyl backbone. researchgate.net Another significant mechanism is the step-wise exo-cleavage of the ethoxylate chain, where terminal ethylene (B1197577) glycol units are sequentially removed. A third pathway involves ω/β-oxidation , where the terminal end of the alkyl or polyol chain is oxidized to a carboxylic acid, followed by further breakdown. researchgate.net

Studies on sorbitan monooleate ethoxylates, which are structurally related to hydroxyethylated sorbitol, have shown that these compounds are aerobically biodegradable to a degree. researchgate.net The initial step is the hydrolysis of the ester bond, followed by the degradation of the fatty acid component (oleic acid in this case). researchgate.net However, the degradation of the ethoxylated sorbitan core can be incomplete, resulting in the formation of refractory carboxylated metabolites. researchgate.net Research has indicated low degradability for other sugar alcohol ethoxylates as well, such as those derived from glycerin and D-sorbitol. researchgate.net

For D-Sorbitol itself, studies using activated sludge have demonstrated significant aerobic biodegradation, reaching 81% of its Theoretical Biochemical Oxygen Demand (BOD) within two weeks under test conditions. nih.gov This suggests that the sorbitol moiety of this compound is susceptible to aerobic microbial degradation.

In environments lacking oxygen, such as in sediment or anaerobic digesters, the degradation of ethoxylated compounds follows different pathways. For linear alcohol ethoxylates (LAEOs), a common initial step is the breakdown of the hydrophilic ethoxylate chain by polyethylene (B3416737) glycol (PEG) degrading bacteria. saveprosolutions.com This leaves the hydrophobic part, which is then further degraded. saveprosolutions.com

However, the molecular structure significantly impacts anaerobic biodegradability. Studies have shown that while linear AEOs can be almost completely mineralized, highly branched structures can inhibit the degradation process. saveprosolutions.com Alkyl branching appears to create steric hindrance that impedes the initial shortening of the ethoxylate chain, a critical first step in anaerobic breakdown. saveprosolutions.com This suggests that the structure of the sorbitol backbone in this compound could influence its degradation rate under anaerobic conditions.

During the anaerobic fermentation of related compounds like sorbic acid, metabolites such as acetate, butyrate, and, at higher concentrations, pentanone-2 and isopentanone-2 have been identified. nih.gov While not directly analogous, this highlights the potential for the formation of various intermediate organic metabolites during the anaerobic breakdown of sorbitol derivatives. For some branched alcohol ethoxylates, transformation can lead to the formation of persistent metabolites like (2-ethyl-hexyloxy)-acetate, which resists further degradation. saveprosolutions.com

Wastewater treatment plants (WWTPs) are critical environments for the degradation of industrial and consumer chemicals, including ethoxylated polyols. The breakdown of these complex molecules is often achieved not by single microbial species but by diverse microbial consortia. google.comnih.gov These communities work synergistically to carry out the complex steps of degradation.

Studies on polyalcohol ethoxylates (PAEs) in municipal wastewater have shown that microbial consortia can readily degrade polyethylene glycols (PEGs), indicating that the scission of the hydrophobe-hydrophile bond is a dominant degradation pathway. google.com However, the same studies noted that some potential metabolites, particularly certain carboxylic acids, were not degraded by the acclimated microorganisms, suggesting that these intermediates could accumulate. google.com Furthermore, low molecular weight glycols like ethylene glycol (EG) and diethylene glycol (DEG) were also found to be resistant to degradation by microbial populations that could break down larger PEGs, pointing to potential persistence of these smaller molecules. google.com

Research into polyurethane degradation, which often involves polyether polyols, also highlights the role of microbial consortia. Various bacteria and fungi have been identified in breaking down these polymers, often targeting the ester or ether linkages in the polyol soft segments. acs.orgresearchgate.net The efficiency of degradation in WWTPs is crucial, as it is estimated that for some surfactants, a significant portion can be released into the environment via effluents and sludge if not fully mineralized. mdpi.com

Life Cycle Assessment (LCA) Considerations for Hydroxyethylated Sorbitol Derivatives

The environmental profile of chemical compounds is increasingly scrutinized to understand and mitigate their impact from production to disposal. For hydroxyethylated sorbitol derivatives, such as this compound, a comprehensive Life Cycle Assessment (LCA) is crucial. This involves evaluating the environmental burdens associated with their synthesis, use, and end-of-life stages. Key considerations include the environmental impacts of the polyol synthesis routes and the strategies to mitigate greenhouse gas emissions during production.

Environmental Impacts of Polyol Synthesis Routes

The production of polyols, including sorbitol and its derivatives, involves several stages, each with a distinct environmental footprint. The primary route to sorbitol is the hydrogenation of glucose, which is typically derived from starch-rich crops like corn or wheat. palmercruz.commdpi.com A gate-to-gate LCA of sorbitol production from glucose has identified global warming potential (GWP) as the most significant environmental impact, with a reported value of 3.551 kg CO2 eq/kg of sorbitol. palmercruz.com

The major contributors to the environmental impact of sorbitol production are:

Raw Material Production: The agricultural phase of producing crops like corn or maize for glucose feedstock contributes significantly to environmental burdens. mdpi.com This includes land use, water consumption, and the use of fertilizers and pesticides. mdpi.comeuropa.eu The production of glucose from these raw materials has been found to account for over 60% of the total environmental impact in all assessed categories for sorbitol production. palmercruz.commdpi.com

Energy Consumption: The synthesis process, particularly the hydrogenation of glucose to sorbitol, is energy-intensive. europa.euiwaponline.com Electricity consumption is a major contributor to the GWP, with the hydrogenation reactor being the primary consumer of electricity. palmercruz.com The heating required to initiate the reaction is a significant factor in this high energy demand. palmercruz.com

Waste Generation: The production process generates various waste streams, including filter cake and spent carbon from purification steps, which require proper disposal to prevent environmental contamination. iwaponline.com

The table below summarizes the findings from a life cycle impact assessment of sorbitol production.

| Impact Category | Contribution per kg of Sorbitol | Major Contributors |

| Global Warming Potential (GWP) | 3.551 kg CO2 eq | Glucose production, Electricity consumption |

| Acidification Potential (AP) | Lower than GWP | Glucose production, Electricity and steam consumption |

| Eutrophication Potential (EP) | Lower than GWP | Glucose production |

| Photochemical Oxidants Creation Potential (POCP) | 6.25x10-4 kg C2H4 eq | Glucose production, Electricity consumption |

This table is based on data from a gate-to-gate LCA study of sorbitol production. palmercruz.com

Bio-based polyols derived from sources like vegetable oils are being explored as alternatives to traditional petrochemical-based polyols. LCAs have shown that using feedstocks such as soy or castor oil can reduce fossil resource consumption by 33-64% and lower greenhouse gas emissions compared to petrochemical counterparts. umweltbundesamt.de However, the environmental performance of these bio-based routes is highly dependent on agricultural practices and land-use change considerations. epa.gov For example, the expansion of soybean cultivation in some regions has been linked to deforestation, which can offset the benefits of using a renewable feedstock. epa.gov

Mitigation Strategies for Greenhouse Gas Emissions in Production

Given that energy consumption and raw material production are the primary drivers of greenhouse gas (GHG) emissions in polyol synthesis, several mitigation strategies can be employed:

Transition to Renewable Energy Sources: Shifting from fossil fuels to renewable energy sources like solar, wind, or hydroelectric power for electricity and heat generation can drastically reduce the carbon footprint of sorbitol production. iwaponline.com The largest portion of GHG emissions in some LCA studies was attributed to the consumption of electricity from the national grid. researchgate.net

Sustainable Feedstock Sourcing: Utilizing sustainably sourced raw materials is crucial. This includes using agricultural feedstocks from farms that employ practices to minimize their environmental impact. europa.eu Furthermore, exploring the use of non-food biomass, such as lignocellulosic materials, could reduce the competition with food production and the associated land-use impacts. mdpi.com

Carbon Capture and Utilization (CCU): An innovative approach to reducing GHG emissions is the utilization of carbon dioxide (CO2) as a feedstock for polyol production. epd-norge.no This technology involves reacting CO2 with other chemical building blocks to create polyethercarbonate polyols. LCA studies have shown that producing polyols with 20 wt% CO2 can lead to GHG reductions of 11–19% compared to conventional polyether polyols. whiterose.ac.uk For every kilogram of CO2 utilized, up to three kilograms of CO2-equivalent emissions can be avoided. whiterose.ac.uk This approach not only reduces the reliance on fossil-based raw materials but also contributes to a circular carbon economy. epa.gov A recent life cycle assessment certified that a specific catalyst technology for producing polyols using CO2 can reduce emissions by 30% compared to traditional manufacturing. mdpi.com

The table below outlines various mitigation strategies and their potential impact on reducing greenhouse gas emissions in polyol production.

| Mitigation Strategy | Description | Potential for GHG Reduction |

| Process Heat Integration | Optimizing energy use within the production facility by recovering and reusing heat. | Significant reduction in energy demand and associated emissions. palmercruz.com |

| Renewable Energy | Utilizing solar, wind, or other renewable energy sources to power the production plant. | Substantial decrease in the carbon footprint, especially from electricity consumption. iwaponline.com |

| Sustainable Feedstocks | Sourcing raw materials from sustainable agriculture or using non-food biomass. | Reduces impacts from land use and agricultural inputs. mdpi.comeuropa.eu |

| Carbon Capture & Utilization (CCU) | Using captured CO2 as a raw material in the synthesis of polyols. | Can reduce GHG emissions by 11-19% or more, depending on the CO2 content. whiterose.ac.uk |

| Advanced Catalysis | Employing more efficient chemical or biological catalysts to lower reaction energy requirements. | Improves process efficiency and reduces energy-related emissions. |

This table summarizes key mitigation strategies for greenhouse gas emissions in polyol production based on various life cycle assessment studies.

By implementing a combination of these strategies, the environmental performance of polyol production, including that of this compound, can be significantly improved, moving towards more sustainable chemical manufacturing.

Applications of 6 Hydroxyethyl Sorbitol in Advanced Materials Science and Engineering

Polymer Additives and Modifiers

The performance of polymeric materials can be significantly enhanced through the incorporation of additives and modifiers. 6-Hydroxyethyl sorbitol, by virtue of its chemical structure, can function as both a nucleating agent to control polymer crystallization and a plasticizer to improve flexibility, particularly in bioplastics.

Sorbitol derivatives are well-established as a class of highly effective clarifying and nucleating agents, particularly for semi-crystalline polymers like polypropylene (B1209903) (PP). specialchem.com These additives function by dissolving in the polymer melt during processing and then, upon cooling, self-assembling into a fine, fibrillar network. ethz.ch This network provides a vast number of heterogeneous nucleation sites, initiating polymer crystallization at higher temperatures and at a much faster rate. ethz.ch

The result is a polymer with a higher degree of crystallinity and significantly smaller, more uniform crystalline structures (spherulites). specialchem.comethz.ch This altered morphology leads to notable improvements in the material's mechanical and optical properties. specialchem.com Specifically, nucleating agents can enhance stiffness, strength, and heat deflection temperature while reducing haze and improving clarity. specialchem.com

While research often focuses on dibenzylidene sorbitol (DBS) and its derivatives, the fundamental principle applies to other sorbitol-based compounds. This compound, with its core sorbitol structure, is expected to exhibit similar nucleating behavior. The presence of the additional primary hydroxyl group from the hydroxyethyl (B10761427) moiety could enhance its solubility and interaction with polar polymer matrices, potentially influencing the morphology of the self-assembled network and its efficiency as a nucleating agent.

Table 1: Effect of Sorbitol-Based Nucleating Agents on Polypropylene Properties

| Property | Un-nucleated Polypropylene | Polypropylene with Sorbitol-based Nucleating Agent |

| Crystallization Temperature | Lower | Higher ethz.ch |

| Spherulite Size | Large | Significantly Smaller specialchem.comethz.ch |

| Clarity / Haze | Low / High | High / Low specialchem.com |

| Stiffness (Flexural Modulus) | Standard | Improved specialchem.com |

| Heat Deflection Temperature | Standard | Improved specialchem.com |

| Processing Cycle Time | Longer | Reduced specialchem.com |

Biopolymers, such as those derived from starch, are promising alternatives to petroleum-based plastics but are often brittle and rigid. nih.gov Plasticizers are added to overcome this issue by increasing flexibility and processability. Sorbitol is a commonly used plasticizer in biopolymer films. nih.gov Its small molecular size allows it to penetrate the polymer matrix, positioning itself between the polymer chains and disrupting the strong intermolecular forces (hydrogen bonds). ui.ac.idresearchgate.net This increases the interstitial volume and molecular mobility of the polymer chains, reduces the glass transition temperature (Tg), and results in a more flexible material. nih.gov

The addition of sorbitol as a plasticizer has a direct impact on the mechanical properties of biopolymer films. As the concentration of sorbitol increases, the tensile strength typically decreases, while the elongation at break (a measure of flexibility) increases. researchgate.net However, at very high concentrations, an "anti-plasticization" effect can sometimes be observed. researchgate.net Studies have shown that sorbitol-plasticized films are generally stronger and more resistant to breakage than those plasticized with glycerol (B35011) at the same concentration. researchgate.netresearchgate.net

This compound, containing the inherent plasticizing ability of the sorbitol backbone plus a flexible hydroxyethyl chain, would also function effectively as a plasticizer. The additional hydroxyl group and the slight increase in molecular size could modify its interaction with the biopolymer matrix, potentially offering a different balance of tensile strength and flexibility compared to unmodified sorbitol. The hydrophilic nature of the hydroxyethyl group would also influence the water absorption properties of the resulting film. ui.ac.id

Table 2: Research Findings on Sorbitol as a Plasticizer in Starch-Based Films

| Starch Source & Plasticizer | Concentration (% w/w) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| Sugar Palm Starch | researchgate.net | |||

| Glycerol | 15% | 9.59 | - | researchgate.net |

| Sorbitol | 15% | 28.35 | - | researchgate.net |

| Glycerol | 30% | 2.64 | - | researchgate.net |

| Sorbitol | 30% | 11.79 | - | researchgate.net |

| Starch-Based Bioplastic | nih.gov | |||

| Glycerol | 20% | 10.9 | 2.8 | nih.gov |

| Sorbitol | 20% | 22.3 | - | nih.gov |

| Glycerol | 30% | 1.6 | 59.8 | nih.gov |

| Sorbitol | 30% | 11.2 | - | nih.gov |

Components in Polyurethane Chemistry

Polyurethanes are a highly versatile class of polymers formed by the reaction of polyols with isocyanates. The properties of the final polyurethane, whether a flexible or rigid foam, an elastomer, or a coating, are largely determined by the structure and functionality of the polyol component.

This compound is a type of polyol, a molecule with multiple hydroxyl (-OH) functional groups. In polyurethane synthesis, these hydroxyl groups react with the isocyanate (-NCO) groups of a di- or poly-isocyanate to form the characteristic urethane (B1682113) linkages. acs.org Sorbitol itself, with its six hydroxyl groups, is a high-functionality initiator used to produce polyether polyols for rigid polyurethane foams (PUF). koyonchem.comgoogleapis.com

The manufacturing process involves the ring-opening polymerization of alkylene oxides, such as propylene (B89431) oxide (PO) or ethylene (B1197577) oxide (EO), onto the sorbitol starter molecule. koyonchem.com this compound can be considered a sorbitol molecule that has already been "initiated" with one unit of ethylene oxide at the 6-position. This compound serves as an excellent building block for creating larger polyether polyols. The high functionality of the sorbitol core (f=6) leads to the formation of highly branched polyols. acs.orgdokumen.pub When these polyols react with isocyanates, they create a densely cross-linked polymer network, which is essential for the properties of rigid foams, including excellent thermal insulation, dimensional stability, and compressive strength. koyonchem.comgoogle.com While high-functionality sorbitol polyols are primarily used for rigid foams, they can be blended with lower-functionality polyols to modify the properties of flexible foams as well. googleapis.com

Table 3: Typical Properties of Sorbitol-Initiated Polyether Polyols for Rigid PU Foams

| Property | Typical Value Range | Significance |

| Hydroxyl Value (mgKOH/g) | 300 - 600 | Indicates the concentration of reactive hydroxyl groups; higher values lead to higher cross-link density. koyonchem.comgoogle.com |

| Functionality (f) | ~6 | The number of reactive sites per molecule, leading to a highly branched structure. dokumen.pub |

| Viscosity (mPa.s at 25°C) | 2,000 - 20,000+ | High viscosity due to the complex, branched molecular structure and hydrogen bonding. koyonchem.com |

| Application | Rigid PU Foams | Used in insulation for buildings, refrigerators, and pipes. koyonchem.comgoogle.com |

The structure of the polyol directly dictates the cross-link density and morphology of the final polyurethane network. Cross-link density refers to the number of chemical links between polymer chains, which governs the material's rigidity, thermal stability, and chemical resistance.